7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Overview
Description
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of bromine and chlorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Scientific Research Applications
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and potential side effects .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, altering cellular responses to external stimuli . Additionally, this compound can bind to receptor proteins on cell surfaces, modulating their activity and impacting downstream signaling cascades.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways involved in cell growth and division . Furthermore, it can induce apoptosis, or programmed cell death, in these cells by activating specific apoptotic pathways. The modulation of gene expression by this compound can lead to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites on enzymes, inhibiting their catalytic activity. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, this compound can interact with DNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of other metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within cells, influencing its bioavailability and activity. The distribution of this compound within tissues can vary, with higher concentrations often observed in organs such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde.
Cyclization: The aldehyde undergoes cyclization with chloroacetic acid under acidic conditions to form the benzofuran ring.
Halogenation: The resulting benzofuran derivative is then subjected to halogenation using bromine and chlorine to introduce the bromine and chlorine substituents at the 7 and 5 positions, respectively.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are utilized.
Major Products Formed
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Esterification and Amidation Products: Esters and amides of benzofuran.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzofuran: Similar structure but lacks the carboxylic acid group.
7-Bromo-5-chlorobenzofuran: Similar structure but lacks the carboxylic acid group.
5-Chloro-2-bromobenzofuran: Similar structure but with different positions of bromine and chlorine.
Uniqueness
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRFGXNBDNKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355581 | |
Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190775-65-6 | |
Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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